Momany peptide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

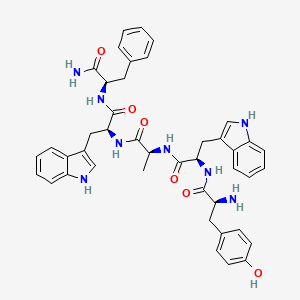

The compound “Momany peptide” is a complex organic molecule that features multiple amino and oxo groups, as well as aromatic rings. This compound is likely to be of interest in fields such as medicinal chemistry, biochemistry, and organic synthesis due to its intricate structure and potential biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of peptide bonds, protection and deprotection of functional groups, and the use of chiral catalysts to ensure the correct stereochemistry. Common reagents might include amino acids, coupling agents like carbodiimides, and protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).

Industrial Production Methods

Industrial production of this compound would likely involve large-scale peptide synthesis techniques, possibly using solid-phase peptide synthesis (SPPS) for efficiency and purity. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to quinone formation.

Reduction: Reduction reactions could target the oxo groups, converting them to hydroxyl groups.

Substitution: Nucleophilic substitution reactions might occur at the amino groups or aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Hormonal Regulation and Endocrine Applications

Growth Hormone Release:

Momany peptide is primarily recognized for its ability to stimulate the secretion of growth hormone (GH) from the pituitary gland. Research has shown that GHRP-5 significantly enhances prolactin release in pituitary cell cultures, indicating its potential utility in treating conditions related to GH deficiency or dysregulation .

Mechanism of Action:

The mechanism involves the activation of specific receptors (growth hormone secretagogue receptors) that mediate the release of GH and other hormones. This property makes this compound a candidate for further exploration in endocrine therapies, particularly for growth disorders and metabolic syndromes .

Therapeutic Potential

Antifibrotic Effects:

Recent studies have indicated that GHRP-5 may exhibit antifibrotic properties, making it a promising candidate for treating conditions characterized by excessive fibrosis, such as liver cirrhosis and hypertrophic scars. The peptide has been shown to modulate collagen deposition and extracellular matrix remodeling, which are crucial in fibrotic diseases .

Cardiovascular Applications:

GHRP-5 has demonstrated protective effects on cardiac tissues, particularly under ischemic conditions. In animal models, it has been associated with improved cardiac performance and reduced myocardial damage following acute myocardial infarction. The peptide's ability to enhance regional myocardial function suggests its potential as a therapeutic agent in cardiovascular diseases .

Antimicrobial Properties

Emerging research highlights the antimicrobial potential of peptides similar to this compound. Antimicrobial peptides (AMPs) have shown efficacy against various pathogens, including fungi and bacteria. For instance, modifications to peptide structures can enhance their antimicrobial activity, making them suitable candidates for developing new antimicrobial agents .

Case Study 1: Growth Hormone Stimulation

A study demonstrated that the administration of GHRP-5 led to a significant increase in GH levels in both animal models and human subjects with GH deficiency. This finding supports its application in clinical settings for managing growth-related disorders.

| Study | Findings |

|---|---|

| Increased prolactin release in pituitary cultures | |

| Enhanced cardiac function post-myocardial infarction |

Case Study 2: Antifibrotic Properties

In a preclinical model of liver cirrhosis, GHRP-5 treatment resulted in reduced collagen deposition and improved liver function markers, indicating its potential as an antifibrotic therapy.

Mecanismo De Acción

The mechanism of action for this compound would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, potentially inhibiting or activating specific pathways. The presence of multiple amino and oxo groups suggests it could form hydrogen bonds or other interactions with its target molecules.

Comparación Con Compuestos Similares

Similar Compounds

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid: A simpler analog with fewer functional groups.

(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide: A similar compound with slight variations in the amino acid sequence.

Uniqueness

The uniqueness of the compound lies in its specific sequence of amino acids and the presence of multiple functional groups, which could confer unique biological activity or chemical reactivity compared to simpler analogs.

Propiedades

Número CAS |

76338-79-9 |

|---|---|

Fórmula molecular |

C43H46N8O6 |

Peso molecular |

770.9 g/mol |

Nombre IUPAC |

(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |

InChI |

InChI=1S/C43H46N8O6/c1-25(48-42(56)37(21-28-23-46-34-13-7-5-11-31(28)34)51-41(55)33(44)19-27-15-17-30(52)18-16-27)40(54)50-38(22-29-24-47-35-14-8-6-12-32(29)35)43(57)49-36(39(45)53)20-26-9-3-2-4-10-26/h2-18,23-25,33,36-38,46-47,52H,19-22,44H2,1H3,(H2,45,53)(H,48,56)(H,49,57)(H,50,54)(H,51,55)/t25-,33-,36+,37+,38-/m0/s1 |

Clave InChI |

JFMKMZZAVDKJAH-QFGZHHBCSA-N |

SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CC=C(C=C6)O)N |

SMILES canónico |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)N |

Secuencia |

YWAWF |

Sinónimos |

(L-Tyr-D-Trp-L-Ala-L-Trp-D-Phe)-isomer of tyrosyl-tryptophyl-alanyl-tryptophyl-phenylalaninamide GHRP-5 growth hormone-releasing peptide-5 TTATPN Tyr-Trp-Ala-Trp-Phe-NH2 tyrosyl-tryptophyl-alanyl-tryptophyl-phenylalaninamide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.